

# Genotoxicity studies of 2-Ethoxy-4-(methoxymethyl)phenol

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## Compound of Interest

Compound Name: 2-Ethoxy-4-(methoxymethyl)phenol

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An In-depth Technical Guide to the Genotoxicity Assessment of **2-Ethoxy-4-(methoxymethyl)phenol**

## Authored by: Gemini, Senior Application Scientist

### Abstract

This technical guide provides a comprehensive analysis of the genotoxicity profile of **2-Ethoxy-4-(methoxymethyl)phenol** (CAS No. 5595-79-9), a fragrance ingredient. The assessment navigates the standard battery of regulatory-compliant genotoxicity assays, offering a detailed examination of the methodologies, results, and scientific rationale behind the toxicological evaluation. We will dissect the findings from the bacterial reverse mutation assay, the in vitro chromosome aberration test, and the in vivo micronucleus test. This guide highlights a classic toxicological challenge: a positive result in an in vitro assay that is not replicated in vivo. By exploring the weight of evidence approach, this document serves as a case study for researchers, scientists, and drug development professionals on interpreting complex genotoxicity data sets to arrive at a scientifically sound safety conclusion.

## Introduction to 2-Ethoxy-4-(methoxymethyl)phenol and the Imperative of Genotoxicity Testing

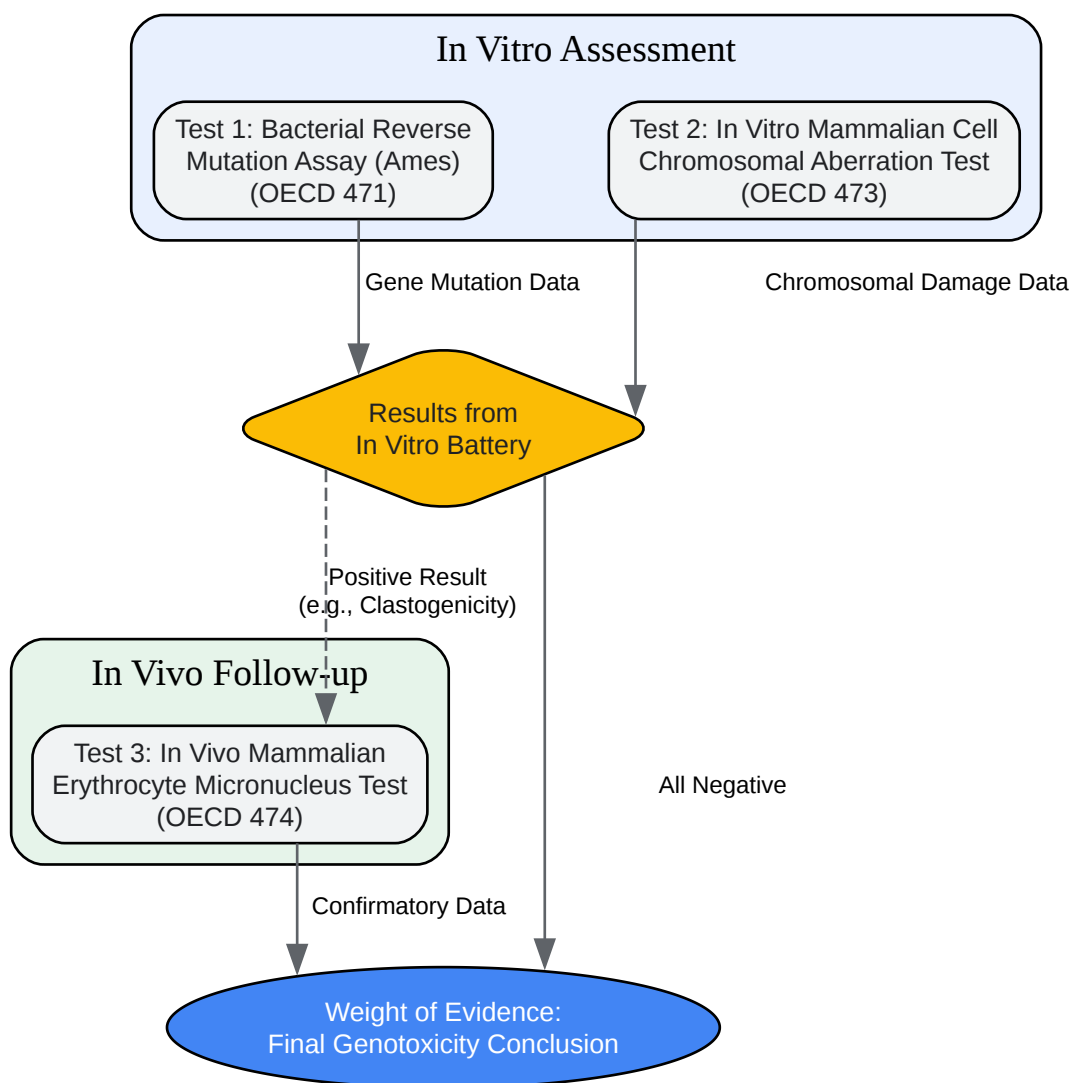
**2-Ethoxy-4-(methoxymethyl)phenol** is an aromatic ether compound used as a fragrance ingredient in various consumer products[1][2]. Its chemical structure is characterized by a

phenol ring with ethoxy and methoxymethyl substituents[1][3][4]. Given its potential for widespread human dermal and inhalation exposure, a thorough safety assessment is paramount.

Genotoxicity testing is a critical component of this assessment. It investigates the ability of a substance to damage the genetic material (DNA) of cells, a property that can potentially lead to mutations and cancer. A standard, internationally harmonized battery of tests is employed to assess different genotoxic endpoints, from gene mutations to large-scale chromosomal damage[5][6]. This guide details the application of this testing paradigm to **2-Ethoxy-4-(methoxymethyl)phenol**.

## The Standard Genotoxicity Testing Strategy

Regulatory bodies worldwide, guided by frameworks like the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, recommend a tiered approach to genotoxicity assessment. The strategy begins with a core battery of in vitro tests designed to detect the major classes of genetic damage. Positive results in these sensitive in vitro systems often trigger the need for follow-up in vivo testing to assess whether any observed effects are relevant to a whole organism, which possesses complex systems of metabolism, distribution, and detoxification.



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Caption: Standard tiered workflow for genotoxicity assessment.

## In Vitro Genotoxicity Profile

The initial assessment of **2-Ethoxy-4-(methoxymethyl)phenol** involved two core in vitro assays to evaluate its potential to induce gene mutations and chromosomal damage.

## Gene Mutation: Bacterial Reverse Mutation Assay (Ames Test)

**Scientific Rationale:** The Ames test is a widely used initial screen for mutagenic potential. It employs several strains of *Salmonella typhimurium* bacteria that have been engineered with mutations in the genes required to synthesize the amino acid histidine. These strains cannot grow in a histidine-free medium. A test substance is considered mutagenic if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize their own histidine and form colonies. The inclusion of a mammalian liver extract (S9 fraction) is critical, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.

**Protocol and Findings:** A study was conducted in compliance with OECD Guideline 471, using both the plate incorporation and preincubation methods[5].

- **Test System:** *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537, and TA102.
- **Vehicle:** Dimethyl sulfoxide (DMSO).
- **Metabolic Activation:** With and without rat liver S9 fraction.
- **Concentrations:** Up to 5000  $\mu$ g/plate .

**Results Summary:**

Test Condition	Concentration Range ( $\mu$ g/plate )	Result
Without S9 Activation	Up to 5000	Negative
With S9 Activation	Up to 5000	Negative

**Interpretation:** Across all five bacterial strains, both with and without metabolic activation, **2-Ethoxy-4-(methoxymethyl)phenol** did not cause a significant increase in the mean number of revertant colonies compared to the solvent control[5]. This outcome provides strong evidence that the substance does not induce gene mutations under the conditions of this assay.

## Chromosomal Damage: In Vitro Chromosome Aberration Assay

**Scientific Rationale:** This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells. Damage to chromosomes is a hallmark of carcinogenesis, making this a crucial endpoint.

**Protocol and Findings:** The clastogenicity of **2-Ethoxy-4-(methoxymethyl)phenol** was assessed in a study compliant with GLP regulations and OECD Guideline 473[5].

- **Test System:** Chinese hamster lung (CHL) cells.
- **Vehicle:** Ethanol.
- **Metabolic Activation:** With and without rat liver S9 fraction.
- **Concentrations:** Up to 1830 µg/mL in the main study.

**Results Summary:**

Treatment Condition (4-hour)	Concentration (µg/mL)	% Cells with Aberrations	Interpretation
Solvent Control (-S9)	0	1.5%	-
Test Article (-S9)	1500	8.0%	Positive
Test Article (-S9)	1830	19.0%	Positive
With S9 Activation	Up to 1830	No significant increase	Negative

**Interpretation:** In the absence of metabolic activation (-S9), **2-Ethoxy-4-(methoxymethyl)phenol** induced a statistically significant increase in the percentage of cells with chromosomal aberrations at concentrations of 1500 and 1830 µg/mL[5]. This result classifies the substance as clastogenic in vitro. The lack of effect in the presence of S9 suggests that metabolic processes may detoxify the substance.

## Resolving the In Vitro Positive: The In Vivo Micronucleus Test

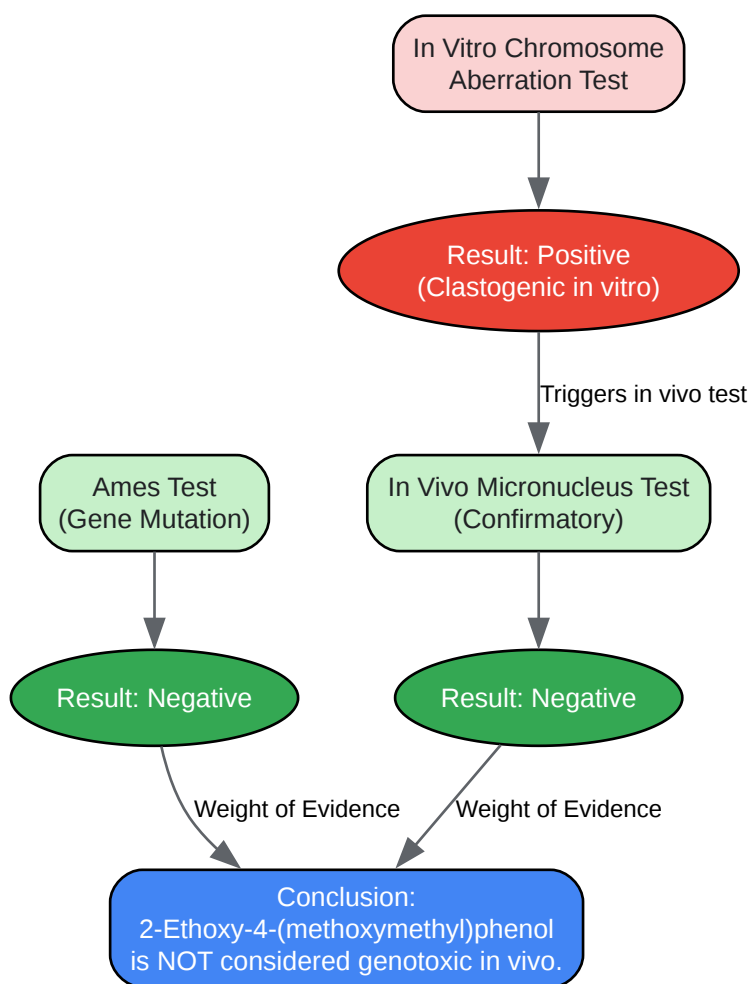
The positive finding in the in vitro chromosome aberration test, contrasted with the negative Ames test, created a critical question: is this clastogenicity an artifact of the in vitro system, or does it represent a true hazard to a whole organism? High concentrations in cell culture can lead to non-specific effects like cytotoxicity or osmotic stress that can secondarily cause DNA damage. Furthermore, in vitro systems lack the complex detoxification and excretion mechanisms of a living animal. Therefore, an in vivo follow-up study was essential.

**Scientific Rationale:** The in vivo mammalian erythrocyte micronucleus test is the standard assay for this purpose. It assesses damage to the chromosomes of erythroblasts (immature red blood cells) in the bone marrow. If a chromosome is broken by a clastogenic agent during cell division, the resulting acentric fragment may not be incorporated into the daughter nucleus and can form a separate, small nucleus called a micronucleus. The detection of an increased frequency of micronucleated erythrocytes in treated animals is a clear indicator of in vivo genotoxicity.

**Findings:** An in vivo micronucleus test was conducted to evaluate the effects of **2-Ethoxy-4-(methoxymethyl)phenol**. Under the conditions of the study, the substance was found to be not clastogenic[5].

## Weight of Evidence and Final Safety Conclusion

The final safety assessment relies on a weight of evidence approach, integrating all available data to form a conclusion.



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Caption: Decision-making based on the genotoxicity test battery.

#### Synthesis of Evidence:

- No Evidence of Gene Mutagenicity: The comprehensive Ames test was unequivocally negative[5].
- In Vitro Clastogenicity: The substance induced chromosomal aberrations in cultured cells, but only at high concentrations and in the absence of metabolic activation[5].
- No In Vivo Genotoxicity: The in vivo micronucleus test, which evaluates the same endpoint (chromosomal damage) in a whole animal, was negative[5].

The negative result in the more biologically relevant in vivo study takes precedence over the in vitro positive. This suggests that in a whole organism, **2-Ethoxy-4-(methoxymethyl)phenol** is either not absorbed, is rapidly metabolized and detoxified before it can reach the bone marrow, or the conditions that lead to clastogenicity in vitro (e.g., high localized concentration) are not achieved in vivo.

Based on this comprehensive dataset, the Research Institute for Fragrance Materials (RIFM) concluded that **2-Ethoxy-4-(methoxymethyl)phenol** does not present a concern for genotoxic potential[6].

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